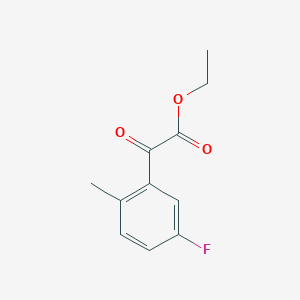

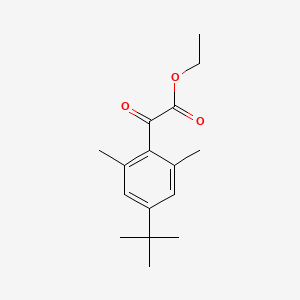

Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate is a chemical compound with the molecular formula C16H22O3 . It has a molecular weight of 262.35 . The compound is an off-white solid .

Molecular Structure Analysis

The molecule contains a total of 41 bonds, including 19 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ketone .Physical And Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 262.35 . The IUPAC name for this compound is ethyl (4-tert-butyl-2,6-dimethylphenyl) (oxo)acetate .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate is related to compounds studied for their unique synthetic applications. For instance, a study by Balaban et al. (2004) explored the synthesis of a weak nucleophilic base that involved steps similar to those used in synthesizing compounds like this compound. This base was found to replace nonnucleophilic bases in organic syntheses (Balaban et al., 2004).

Magnetism in Rare-Earth Metal Compounds

Research by Yadav et al. (2015) examined Schiff-base ligands similar in structure to this compound, used in synthesizing rare-earth metal compounds. These compounds demonstrated interesting magnetic properties, highlighting the potential of such structures in materials science (Yadav et al., 2015).

Surface Chemistry and Steric Effects

Combellas et al. (2009) investigated steric effects in aryl radicals on surfaces, focusing on similar bulky compounds. Their findings contribute to the understanding of surface reactions and the influence of molecular structure on these processes (Combellas et al., 2009).

Polymerization Catalysts

In the field of polymerization, Weberski et al. (2012) synthesized Ni(II) ethylene polymerization catalysts using compounds structurally related to this compound. Their research offers insights into the development of more efficient and stable polymerization catalysts (Weberski et al., 2012).

Environmental and Health Impacts

Bernauer et al. (1998) studied the biotransformation of fuel oxygenates like ethyl tert-butyl ether, which shares some structural similarities with this compound. This research is crucial in assessing the environmental and health impacts of such compounds (Bernauer et al., 1998).

Propiedades

IUPAC Name |

ethyl 2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-7-19-15(18)14(17)13-10(2)8-12(9-11(13)3)16(4,5)6/h8-9H,7H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILGBPPXQQMZPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.